1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
CAS No.: 1201935-36-5
Cat. No.: VC0177413
Molecular Formula: C9H16N4
Molecular Weight: 180.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201935-36-5 |
---|---|
Molecular Formula | C9H16N4 |
Molecular Weight | 180.255 |
IUPAC Name | 1-(1-methylpiperidin-4-yl)pyrazol-4-amine |
Standard InChI | InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 |
Standard InChI Key | XSXZKGLWPRJOMM-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N2C=C(C=N2)N |
Introduction
Chemical Structure and Properties
The compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine consists of a pyrazole ring with an amine group at the 4-position, connected to a 1-methylpiperidine at the 1-position of the pyrazole. This structural arrangement creates a molecule with specific physicochemical properties that influence its biological activities and potential applications in pharmaceutical research.
Physicochemical Properties
The basic physicochemical properties of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine are summarized in the following table:
Property | Value |
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Molecular Formula | C9H16N4 |
Molecular Weight | 180.25 g/mol |
Physical State | Solid (predicted) |
Density | 1.26±0.1 g/cm³ (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The molecule contains multiple nitrogen atoms, contributing to its potential for hydrogen bonding and interaction with biological targets . The presence of the basic amine group at the 4-position of the pyrazole ring likely contributes to its solubility profile and potential for salt formation, such as the hydrochloride salt that has been studied in some research contexts .
Structural Features
The compound's structure features several key elements that contribute to its chemical behavior:
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A pyrazole ring with an amine substituent, providing a site for hydrogen bonding
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A piperidine ring with N-methylation, contributing to lipophilicity
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The connection between these two ring systems, creating a specific three-dimensional configuration
These structural features create a molecule with a balance of lipophilic and hydrophilic regions, potentially allowing for membrane permeability while maintaining water solubility—properties that are important for biological activity .
Identifiers and Nomenclature
For precise identification in chemical databases and literature, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is associated with various identifiers and nomenclature systems.
Chemical Identifiers
Identifier Type | Value |
---|---|
PubChem CID | 53302346 |
InChI | InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 |
InChIKey | XSXZKGLWPRJOMM-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N2C=C(C=N2)N |
These identifiers provide unambiguous ways to reference the compound in databases and scientific communications .
Synonyms and Alternative Names
The compound is known by several synonyms in the chemical literature:
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1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
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1-(1-methylpiperidin-4-yl)pyrazol-4-amine
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1H-Pyrazol-4-amine, 1-(1-methyl-4-piperidinyl)-
The hydrochloride salt form has been identified with CAS number 1448694-48-1, though this represents a distinct chemical entity with slightly different properties from the free base .
Synthesis Methods
The synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves several steps of organic chemistry reactions, with different approaches possible depending on the starting materials and desired scale.
Structural Confirmation
The structure of synthesized 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine would typically be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
These techniques collectively provide verification of the structural integrity and purity of the synthesized compound .
Biological Activities
The biological activities of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine have been an area of active investigation, with several potential applications in pharmaceutical research emerging from preliminary studies.
Structure-Activity Relationships
Understanding the relationship between the structure of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine and its biological activities is crucial for rational drug design and optimization.
Key Structural Features for Activity
Several structural elements likely contribute to the biological activities observed:
These features collectively determine how the molecule interacts with biological targets, influencing its binding affinity and functional effects .
Structural Modifications
Potential structural modifications that might enhance activity or selectivity include:
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Substitution on the amine group
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Variation in the substituents on the piperidine ring
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Modification of the linkage between the pyrazole and piperidine rings
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Introduction of additional functional groups to the core structure
Such modifications could potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties .
Research Applications
The unique structure and biological profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine position it as a valuable compound for various research applications.
Medicinal Chemistry
In medicinal chemistry, the compound serves as:
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A lead structure for the development of novel antimicrobial agents
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A starting point for anticancer drug discovery
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A scaffold for designing compounds targeting inflammatory pathways
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A chemical probe for investigating biological mechanisms
The versatility of this compound in medicinal chemistry research stems from its balanced physicochemical properties and the potential for structural modification to tune its activity profile.
Organic Synthesis
The compound also has applications in organic synthesis as:
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A building block for more complex molecules
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A substrate for studying various chemical transformations
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An intermediate in the synthesis of biologically active compounds
Its well-defined structure and functional groups make it a useful component in diverse synthetic pathways .
Future Research Directions
Based on the current understanding of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, several promising avenues for future research can be identified.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies would help elucidate which structural features are essential for the observed biological activities. Such studies could involve:
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Systematic modification of each portion of the molecule
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Testing of derivatives against standardized biological assays
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Computational modeling to predict activity and guide synthesis
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X-ray crystallography of protein-ligand complexes to understand binding modes
These approaches would provide invaluable data for optimizing the structure for specific biological targets .
Mechanism of Action Studies
Detailed investigations into the mechanisms by which 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine exerts its biological effects would enhance its value as a research tool and therapeutic lead. Such studies might include:
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Identification of molecular targets through affinity chromatography or activity-based protein profiling
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Evaluation of effects on specific cellular pathways using transcriptomic or proteomic approaches
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In vivo studies to assess pharmacokinetics, biodistribution, and efficacy in disease models
These mechanistic insights would facilitate the rational development of this compound class for specific therapeutic applications.
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